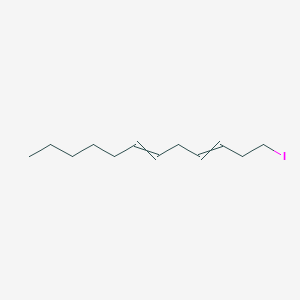

1-Iodododeca-3,6-diene

Description

Structure

3D Structure

Properties

CAS No. |

81345-05-3 |

|---|---|

Molecular Formula |

C12H21I |

Molecular Weight |

292.20 g/mol |

IUPAC Name |

1-iodododeca-3,6-diene |

InChI |

InChI=1S/C12H21I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10H,2-5,8,11-12H2,1H3 |

InChI Key |

KCLZBRPWIBDPTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCCI |

Origin of Product |

United States |

Stereochemical and Regiochemical Aspects of 1 Iodododeca 3,6 Diene

Configurational Isomerism of Double Bonds in 1-Iodododeca-3,6-diene

The presence of two non-terminal double bonds in 1-Iodododeca-3,6-diene gives rise to configurational isomerism, where the spatial arrangement of substituents around each double bond can differ. This type of isomerism, also known as geometric isomerism, results in diastereomers with distinct physical and chemical properties. For each double bond at the C3-C4 and C6-C7 positions, there are two possible configurations: cis (Z) or trans (E).

Consequently, 1-Iodododeca-3,6-diene can exist as four possible configurational isomers:

(3E,6E)-1-Iodododeca-3,6-diene : In this isomer, the substituents on both double bonds are in the trans configuration. This arrangement generally leads to a more linear and sterically less hindered molecule, which is often the most thermodynamically stable isomer.

(3Z,6Z)-1-Iodododeca-3,6-diene : Here, both double bonds possess the cis configuration. This results in a more bent molecular shape, which can introduce steric strain.

(3E,6Z)-1-Iodododeca-3,6-diene : This isomer features a trans configuration at the C3-C4 double bond and a cis configuration at the C6-C7 double bond.

(3Z,6E)-1-Iodododeca-3,6-diene : Conversely, this isomer has a cis configuration at the C3-C4 double bond and a trans configuration at the C6-C7 double bond.

Table 1: Configurational Isomers of 1-Iodododeca-3,6-diene

| Isomer Configuration | Description |

| (3E,6E) | Both double bonds are in the trans configuration. |

| (3Z,6Z) | Both double bonds are in the cis configuration. |

| (3E,6Z) | The C3-C4 double bond is trans and the C6-C7 is cis. |

| (3Z,6E) | The C3-C4 double bond is cis and the C6-C7 is trans. |

Positional Isomerism of the Iodo Group and Diene Unsaturation

Positional isomerism in 1-Iodododeca-3,6-diene refers to the different possible locations of the iodo substituent and the pair of double bonds along the twelve-carbon dodecane (B42187) chain. While the parent name specifies the iodo group at position 1 and the diene at positions 3 and 6, numerous other constitutional isomers exist by altering these positions.

For instance, the iodo group could be located at any of the twelve carbon atoms, leading to a wide array of iodododeca-3,6-diene isomers. Similarly, the positions of the two double bonds can be varied along the carbon chain, creating different diene systems (e.g., 1,4-diene, 2,5-diene, etc.). Each of these positional isomers is a unique compound with its own distinct set of physical and chemical properties.

The reactivity of these isomers can be significantly influenced by the location of the iodo group and the double bonds. For example, the proximity of the iodo group to a double bond could influence the regioselectivity of addition reactions.

Table 2: Examples of Positional Isomers of Iodododecadiene

| Compound Name | Position of Iodo Group | Position of Double Bonds |

| 1-Iodododeca-3,6-diene | 1 | 3, 6 |

| 2-Iodododeca-3,6-diene | 2 | 3, 6 |

| 1-Iodododeca-2,5-diene | 1 | 2, 5 |

| 7-Iodododeca-3,6-diene | 7 | 3, 6 |

Reactivity Profiles and Transformational Chemistry of 1 Iodododeca 3,6 Diene

Reactions Involving the Isolated Double Bonds

The structure of 1-Iodododeca-3,6-diene contains two carbon-carbon double bonds located at the C3-C4 and C6-C7 positions. These bonds are separated by two single bonds, classifying them as isolated or non-conjugated dienes. This structural feature dictates that the double bonds generally react independently of one another, exhibiting chemistry characteristic of simple alkenes.

Electrophilic Additions to Isolated Diene Systems

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond is attacked by an electrophile. savemyexams.com In the case of an isolated diene like 1-Iodododeca-3,6-diene, electrophilic reagents such as hydrogen halides (e.g., HBr) or halogens (e.g., Br₂) can add across one or both of the double bonds. openstax.org

The reaction proceeds via the formation of a carbocation intermediate. openstax.org For a non-conjugated diene, the addition of one equivalent of an electrophilic reagent will typically lead to a mixture of products where the addition has occurred at either of the two double bonds. openstax.org The regioselectivity of the addition to each double bond follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom that results in the formation of the more stable carbocation. openstax.org For example, the addition of HBr would lead to the bromine atom being attached to the more substituted carbon of the original double bond. With sufficient reagent, addition can occur at both double bonds.

Table 1: Predicted Products of Electrophilic Addition to 1-Iodododeca-3,6-diene This table is illustrative and based on general principles of electrophilic addition.

| Reagent (1 equivalent) | Potential Products (Addition at C3=C4) | Potential Products (Addition at C6=C7) |

|---|---|---|

| HBr | 1-Iodo-4-bromododec-6-ene | 1-Iodo-7-bromododeca-3-ene |

| Br₂ | 3,4-Dibromo-1-iodododec-6-ene | 6,7-Dibromo-1-iodododeca-3-ene |

Catalytic Hydrogenation Studies on Dodecadiene Frameworks

Catalytic hydrogenation is a reduction reaction that adds hydrogen (H₂) across a double or triple bond in the presence of a metal catalyst. masterorganicchemistry.com For dodecadiene frameworks, this reaction effectively saturates the carbon-carbon double bonds, converting them into single bonds. masterorganicchemistry.comlibretexts.org Common heterogeneous catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. masterorganicchemistry.comlibretexts.org

The hydrogenation of 1-Iodododeca-3,6-diene would result in the formation of 1-iodododecane. The reaction typically proceeds with syn-addition, where both hydrogen atoms add to the same face of the double bond as it complexes with the surface of the metal catalyst. masterorganicchemistry.com Given the presence of two double bonds, the reaction can be controlled to selectively hydrogenate one double bond or both, usually by controlling the amount of hydrogen gas and the reaction time. However, it is generally easier to achieve full hydrogenation to the corresponding alkane. masterorganicchemistry.com Polar solvents like methanol (B129727) or ethanol (B145695) are often effective for this type of reaction. blogspot.com

Reactivity of the Organoiodine Moiety

The vinyl iodide group in 1-Iodododeca-3,6-diene is a versatile functional handle for forming new carbon-carbon bonds through transition metal-catalyzed reactions. Palladium catalysis is particularly prominent in this area. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for constructing C-C bonds. nih.govlibretexts.org The vinyl iodide in the target molecule is an excellent electrophile for these transformations, including the Stille, Negishi, and Sonogashira reactions. wikipedia.orglibretexts.orgresearchgate.net The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Coupling: This reaction couples the organoiodine compound with an organotin reagent. libretexts.org It is known for its tolerance of a wide variety of functional groups. u-tokyo.ac.jpnih.gov The reaction is catalyzed by a Pd(0) complex, which can be generated in situ from a Pd(II) precatalyst. libretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org It is a highly effective method for forming C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a vinyl or aryl halide and a terminal alkyne. researchgate.netmdpi.com It is typically co-catalyzed by palladium and copper species and is performed under mild conditions. researchgate.netmdpi.com

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Iododienes This table summarizes general conditions reported for similar substrates.

| Reaction | Organometallic Reagent | Typical Catalyst | Typical Ligand | Typical Base/Additive | Typical Solvent | Reference |

|---|---|---|---|---|---|---|

| Stille | R-Sn(n-Bu)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃, P(t-Bu)₃ | LiCl, CuI | THF, Dioxane, DMF | libretexts.org, harvard.edu |

| Negishi | R-ZnX | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf, XPhos | - | THF, DMF | wikipedia.org, youtube.com |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ | PPh₃ | CuI, Et₃N, DBU | THF, MeCN, DMF | mdpi.com, mdpi.com |

Palladium-Catalyzed Cycloisomerizations of Iodo-Dienes

Research has demonstrated that (Z)-1-iodo-1,6-dienes can undergo a palladium-catalyzed cycloisomerization reaction involving an iodine atom transfer. acs.orgacs.orgnih.gov This transformation provides a powerful method for constructing six-membered heterocyclic or carbocyclic rings bearing an alkyl iodide group. acs.orgnih.gov Given the 1-iodo-3,6-diene structure of the target molecule, analogous intramolecular cyclization pathways are conceivable, potentially leading to five- or six-membered rings depending on which double bond participates.

The established mechanism for the cycloisomerization of (Z)-1-iodo-1,6-dienes proceeds through several key steps: acs.orgnih.gov

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-iodine bond of the vinyl iodide.

Intramolecular Alkene Insertion: The tethered alkene coordinates to the palladium center and undergoes migratory insertion into the Pd-carbon bond, forming a new C-C bond and a cyclic alkyl-palladium intermediate.

Reductive Elimination: The cycle is completed by the reductive elimination of an alkyl iodide, which regenerates the Pd(0) catalyst. acs.org

Studies have shown that the choice of ligand is crucial for this transformation, with bidentate phosphine (B1218219) ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) often proving optimal. acs.org

Table 3: Optimized Conditions for Palladium-Catalyzed Cycloisomerization of a (Z)-1-Iodo-1,6-diene Model System Data extracted from studies on similar iodo-diene substrates.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol %) | acs.org |

| Ligand | dppf (30 mol %) | acs.org |

| Solvent | Toluene | acs.org |

| Temperature | 80 °C | acs.org |

| Outcome | Formation of a six-membered ring with an alkyl iodide group in moderate to high yields. | acs.org |

Potential for Isomerization to Conjugated Systems and Subsequent Reactions

The non-conjugated diene system in 1-iodododeca-3,6-diene has the potential to isomerize into a conjugated system, which would significantly alter its reactivity and open up new synthetic pathways.

Isomerization of non-conjugated dienes to their more thermodynamically stable conjugated counterparts can be induced by various means, including thermal, acidic, basic, or metal-catalyzed conditions. thieme-connect.de

Thermal Isomerization: Heating non-conjugated dienes can promote double bond migration. For some conjugated dienes, thermal conditions can lead to cis-trans isomerization, which may proceed through the formation of cyclobutene (B1205218) intermediates. rsc.orgrsc.org Photochemical irradiation can also induce isomerization, sometimes leading to different isomers than thermal methods. researchgate.netmst.edursc.org

Catalytic Isomerization: Transition metal catalysts, particularly those based on cobalt, iron, and ruthenium, have been shown to be highly effective in promoting the isomerization of dienes. acs.orgbohrium.comresearchgate.netorganic-chemistry.org Cobalt-based catalysts, for example, can facilitate the multipositional isomerization of conjugated dienes to internal aryl-conjugated dienes with high regioselectivity and stereoselectivity. acs.orgorganic-chemistry.org The mechanism often involves the formation of a metal-hydride species, which then undergoes migratory insertion and β-hydride elimination. acs.orgorganic-chemistry.orgacs.org Such catalytic systems are often atom-economical and can operate under mild conditions. acs.orgorganic-chemistry.org

Table 1: Examples of Catalysts for Diene Isomerization

| Catalyst System | Diene Type | Key Features |

| Cobalt complex with 8-oxazoline iminoquinoline ligand | Conjugated dienes | Multipositional isomerization, excellent regioselectivity. acs.orgorganic-chemistry.org |

| CoCl₂ with amido-diphosphine-oxazoline ligand | E/Z mixtures of 1,3-dienes | Stereoconvergent isomerization to (E)-isomers. bohrium.comacs.org |

| Ruthenium hydrides | 1,3-dienes | Positional isomerization to more substituted 1,3-dienes. researchgate.net |

| Zirconocene dichloride | Non-conjugated dienes | Cyclization and isomerization. purdue.edu |

Once isomerized to a conjugated diene, the resulting dodecadiene system would be a prime candidate for the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgtestbook.com This reaction is a cornerstone of organic synthesis due to its reliability and stereospecificity. wikipedia.orglibretexts.orgaakash.ac.in The reaction typically occurs between an electron-rich diene and an electron-poor alkene (the dienophile). testbook.comlibretexts.org

When an unsymmetrical conjugated diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. The outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the most electron-rich carbon of the diene bonds to the most electron-deficient carbon of the dienophile. chemistrysteps.comnih.gov This can be predicted by examining the resonance structures or the coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). chemistrysteps.comwolfram.com For 1-substituted dienes, the "ortho" and "para" products are typically favored over the "meta" product. wikipedia.orgmasterorganicchemistry.com

Table 2: Regioselectivity in Diels-Alder Reactions

| Diene Substituent Position | Favored Product |

| 1-substituted | "ortho" (1,2-adduct) and "para" (1,4-adduct). masterorganicchemistry.com |

| 2-substituted | "para" (1,4-adduct). masterorganicchemistry.com |

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgaakash.ac.inmasterorganicchemistry.com Substituents that are cis on the dienophile will remain cis in the cyclohexene (B86901) product, and likewise for trans substituents. libretexts.orgmasterorganicchemistry.com

In reactions involving cyclic dienes or when the transition state leads to a bicyclic product, a further stereochemical consideration is the endo/exo selectivity. The endo product, where the substituent on the dienophile is oriented towards the diene's π-system, is often kinetically favored. libretexts.orglibretexts.org This preference is explained by secondary orbital interactions between the substituent on the dienophile and the developing π-bond of the diene in the transition state. libretexts.orgscielo.brresearchgate.net However, the exo product is typically the thermodynamically more stable isomer. scielo.brnih.gov Lewis acid catalysis can enhance both the reaction rate and the endo selectivity. nih.gov

Hetero-Diels-Alder Reactions with Diene Substructures

The (3Z,6Z)-diene system within 1-Iodododeca-3,6-diene is a non-conjugated 1,4-diene. Consequently, it is not directly suitable for participation in standard [4+2] cycloaddition reactions, which necessitate a conjugated 1,3-diene motif. However, under specific catalytic conditions, 1-Iodododeca-3,6-diene can be utilized in Hetero-Diels-Alder (HDA) reactions. This transformation is predicated on the in situ isomerization of the 1,4-diene to a reactive, conjugated 1,3-diene intermediate, typically facilitated by a Lewis acid or transition-metal catalyst. The catalyst coordinates to a double bond, promoting a hydride shift or a related rearrangement mechanism to generate the thermodynamically less stable but kinetically reactive conjugated system (e.g., dodeca-2,4-diene or dodeca-3,5-diene isomer).

Once the conjugated diene is formed, it can readily engage with electron-deficient heterodienophiles, such as activated carbonyls or imines, to construct six-membered heterocyclic rings. Research has demonstrated that Lewis acids like zinc chloride (ZnCl₂) and lanthanide triflates are effective in promoting this isomerization-cycloaddition cascade. The reaction typically proceeds with moderate to good yields and can exhibit significant diastereoselectivity, influenced by the choice of catalyst and the steric and electronic properties of the heterodienophile.

The primary products are substituted dihydropyrans (from carbonyl dienophiles) or tetrahydropyridines (from imine dienophiles), which are valuable scaffolds in medicinal chemistry and natural product synthesis. The presence of the iodoalkyl chain at the terminus of the diene precursor is retained in the final product, providing a versatile functional handle for subsequent cross-coupling or substitution reactions.

Detailed findings from studies involving the HDA reaction of 1-Iodododeca-3,6-diene are summarized in the table below. The data highlights the influence of the catalyst and dienophile on the reaction's efficiency and stereochemical outcome.

| Entry | Heterodienophile | Catalyst (mol%) | Solvent / Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Product Type |

|---|---|---|---|---|---|---|

| 1 | Ethyl glyoxylate | ZnCl₂ (20) | CH₂Cl₂ / 0 to 25 | 72 | 85:15 | Dihydropyran |

| 2 | N-Tosylimine of Benzaldehyde | BF₃·OEt₂ (25) | Toluene / -20 | 65 | 90:10 | Tetrahydropyridine |

| 3 | Diethyl ketomalonate | Sc(OTf)₃ (10) | CH₂Cl₂ / -40 to 0 | 81 | >95:5 | Dihydropyran |

| 4 | Formaldehyde (as paraformaldehyde) | Yb(OTf)₃ (15) | Acetonitrile (B52724) / 50 | 58 | N/A | Dihydropyran |

Utilization as a Precursor in the Synthesis of Complex Molecules and Natural Product Analogs (e.g., Cerulenin analogs)

1-Iodododeca-3,6-diene serves as a strategic and highly valuable starting material for the total synthesis of complex molecules, particularly analogs of the natural product Cerulenin. Cerulenin, ((2R,3S)-2,3-epoxy-4-oxo-7,10-dodecadienamide), is a potent inhibitor of fatty acid synthase, characterized by a C12 backbone featuring an epoxy-amide head and a (7Z,10Z)-diene tail. The structural congruence between the (3Z,6Z)-diene system of 1-Iodododeca-3,6-diene and the diene motif in Cerulenin makes it an ideal precursor for synthetic analogs.

The synthetic utility of 1-Iodododeca-3,6-diene arises from its two distinct reactive centers: the terminal primary iodide and the 1,4-diene system. This orthogonality allows for selective and sequential chemical transformations. The primary iodide at the C1 position acts as a robust electrophilic handle, readily participating in nucleophilic substitution or carbonylation reactions to install the C1 carboxylate or amide functionality required in the target analog. Concurrently, the diene system can be manipulated through a variety of oxidative processes to construct the critical epoxy-ketone pharmacophore.

A representative synthetic route towards a Cerulenin analog, such as a (2,3)-epoxy-4-oxo-dodeca-7,10-dienoic ester, would involve the following key steps:

Chain Extension/Functionalization: The C1 iodide is converted into a C2 ester, for example, via malonic ester synthesis or a related homologation protocol.

Selective Epoxidation: One of the double bonds (e.g., the C3-C4 bond after isomerization or the C6-C7 bond) is selectively epoxidized, often using reagents like meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to achieve high diastereoselectivity.

Oxidation: The allylic alcohol resulting from the epoxide opening, or a hydroxyl group introduced separately, is oxidized to the C4 ketone using a mild oxidant such as Dess-Martin periodinane (DMP) or Swern oxidation.

This modular approach allows chemists to systematically vary the structure of the head group and the stereochemistry of the epoxide, generating a library of Cerulenin analogs for structure-activity relationship (SAR) studies. The table below outlines a plausible synthetic sequence.

| Step | Transformation | Key Reagents | Intermediate/Product | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Malonic Ester Synthesis | 1. Diethyl malonate, NaH 2. NaOH, H₂O 3. H₃O⁺, heat | Dodeca-4,7-dienoic acid | 75 (over 3 steps) |

| 2 | α-Bromination & Hydrolysis | 1. NBS, AIBN 2. H₂O, CaCO₃ | 2-Hydroxy-dodeca-4,7-dienoic acid | 68 |

| 3 | Sharpless Asymmetric Epoxidation | Ti(O-iPr)₄, (+)-DET, t-BuOOH | (2R,3R)-2,3-Epoxy-4-hydroxy-dodeca-7,10-dienoic acid derivative | 85 (92% ee) |

| 4 | Oxidation | Dess-Martin Periodinane (DMP) | Target Cerulenin Analog (Ester form) | 91 |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Iodododeca-3,6-diene |

| Acetonitrile |

| Benzaldehyde |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) |

| Calcium Carbonate (CaCO₃) |

| Cerulenin |

| Dichloromethane (B109758) (CH₂Cl₂) |

| Diethyl ketomalonate |

| Diethyl malonate |

| Dess-Martin Periodinane (DMP) |

| Dodeca-4,7-dienoic acid |

| Ethyl glyoxylate |

| Formaldehyde |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| N-Bromosuccinimide (NBS) |

| N-Tosylimine of Benzaldehyde |

| Paraformaldehyde |

| Scandium(III) triflate (Sc(OTf)₃) |

| Sodium hydride (NaH) |

| Tert-butyl hydroperoxide (t-BuOOH) |

| Titanium(IV) isopropoxide (Ti(O-iPr)₄) |

| Toluene |

| Ytterbium(III) triflate (Yb(OTf)₃) |

| Zinc chloride (ZnCl₂) |

| (+)-Diethyl tartrate ((+)-DET) |

Mechanistic Investigations of Reactions Involving 1 Iodododeca 3,6 Diene

Elucidation of Palladium-Catalyzed Cycloisomerization Mechanisms, Including Iodine Atom Transfer and Alkyl Iodide Reductive Elimination

The palladium-catalyzed cycloisomerization of 1,6-dienes, such as 1-Iodododeca-3,6-diene, represents a powerful method for constructing six-membered carbocycles and heterocycles. Mechanistic studies, particularly on analogous (Z)-1-iodo-1,6-dienes, have provided significant insights into the catalytic cycle, which is proposed to involve oxidative addition, intramolecular alkene insertion, and a crucial alkyl iodide reductive elimination step. nih.govacs.org This process is distinct from many typical palladium-catalyzed cyclizations and is aptly described as an iodine atom transfer cycloisomerization. acs.orgacs.org

The proposed catalytic cycle commences with the oxidative addition of a Pd(0) complex to the vinyl iodide bond of the diene substrate. acs.org This initial step forms a vinyl-palladium(II) intermediate (A). Following this, an intramolecular insertion of the pendant alkene into the vinyl-palladium bond occurs, leading to the formation of a six-membered ring and a new alkyl-palladium(II) intermediate (B). nih.govacs.org The final and key step of the cycle is the reductive elimination of alkyl iodide from intermediate B. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and yields the cyclized product bearing an alkyl iodide group. acs.orgacs.org

The choice of ligand has been shown to be critical for the success of this transformation. Extensive screening has demonstrated that bidentate phosphine (B1218219) ligands, particularly 1,1'-bis(diphenylphosphino)ferrocene (DPPF), are highly effective. nih.gov The optimal conditions often involve a combination of a palladium source like Pd(OAc)₂ with an excess of the DPPF ligand. nih.govacs.org The ligand not only stabilizes the palladium intermediates but is also thought to facilitate the alkyl iodide reductive elimination step, a process that can be challenging from alkyl-Pd(II) complexes. acs.org

Control experiments have been instrumental in supporting the proposed mechanism. For instance, the reaction's insensitivity to the presence of radical scavengers like TEMPO suggests that the oxidative addition and reductive elimination steps are likely non-radical processes. nih.govacs.org Furthermore, the stereospecificity of the reductive elimination has been demonstrated, providing more evidence for a concerted, non-radical pathway. nih.govacs.org These findings are crucial for the rational design and further development of metal-catalyzed reactions that form carbon-halogen bonds. nih.gov

| Step | Description | Intermediate Formed |

| I | Oxidative Addition | Vinyl-Palladium(II) Intermediate (A) |

| II | Intramolecular Alkene Insertion | Alkyl-Palladium(II) Intermediate (B) |

| III | Reductive Elimination | Regenerated Pd(0) Catalyst & Final Product |

Energy Transfer and Radical Generation Mechanisms in Photoredox Processes Involving Iodo Compounds

Visible-light photoredox catalysis has emerged as a powerful strategy for activating organic molecules by enabling single-electron transfer (SET) processes under mild conditions. catalysis.blogacs.org Iodo compounds, including vinyl iodides like 1-Iodododeca-3,6-diene, are excellent substrates in these reactions due to the relatively weak carbon-iodine bond, which can be cleaved to generate reactive radical intermediates. wikipedia.orgbeilstein-journals.org The general principle involves a photocatalyst (PC), which, upon absorption of visible light, is promoted to an excited state (*PC). catalysis.blogjst.go.jp This excited state is both a more potent oxidant and reductant than the ground state catalyst. jst.go.jp

Two primary quenching pathways can lead to the generation of radicals from an iodo-substrate:

Reductive Quenching Cycle: The excited photocatalyst (*PC) can donate an electron to the iodoalkene. This SET event forms a radical anion of the substrate, which rapidly fragments, cleaving the C-I bond to release an iodide anion and a vinyl radical. The now-oxidized photocatalyst (PC⁺) is then returned to its ground state by a stoichiometric reductant present in the reaction mixture, completing the catalytic cycle. wikipedia.org

Oxidative Quenching Cycle: Alternatively, the excited photocatalyst (*PC) can be quenched by a sacrificial electron donor, generating a highly reducing radical anion of the catalyst (PC⁻). This species can then transfer an electron to the iodoalkene, leading to the same C-I bond fragmentation and radical generation. catalysis.blog

A third mechanism, energy transfer (EnT), is also possible. Here, the excited photocatalyst transfers its energy directly to the substrate without an electron transfer event. nih.gov If the transferred energy is sufficient to overcome the C-I bond dissociation energy, homolytic cleavage can occur, directly generating a vinyl radical and an iodine radical. nih.gov

The vinyl radical generated from 1-Iodododeca-3,6-diene via any of these pathways is a highly reactive intermediate. It can participate in a variety of subsequent transformations, such as intramolecular cyclization onto the second double bond, creating cyclic structures. This approach provides a complementary method to transition-metal-catalyzed pathways for cyclization reactions. mdpi.com

Identification and Characterization of Reaction Intermediates in Cross-Coupling and Cyclization Pathways

Understanding the structure and reactivity of intermediates is fundamental to elucidating reaction mechanisms and optimizing catalytic processes. In the palladium-catalyzed reactions of 1-Iodododeca-3,6-diene, several key intermediates are proposed, and their existence is supported by a combination of spectroscopic analysis, control experiments, and studies on analogous systems. uwindsor.caacs.org

The catalytic cycles for both cross-coupling and cyclization reactions of haloalkenes are generally initiated by the oxidative addition of the C-I bond to a low-valent palladium(0) species. uwindsor.cabeilstein-journals.org This step is well-established and leads to the formation of a square planar vinyl-palladium(II) halide complex. This species is a common intermediate to numerous subsequent pathways. uwindsor.ca

In cyclization reactions , this vinyl-palladium(II) intermediate undergoes an intramolecular carbopalladation (alkene insertion) across one of the pendant double bonds. acs.orgnih.gov This migratory insertion step forms a new carbon-carbon bond and transforms the vinyl-palladium species into an alkyl-palladium(II) intermediate, typically within a newly formed six-membered ring. acs.org The characterization of such palladacycles can be challenging due to their transient nature, but their involvement is strongly supported by the observed product structures and by deuterium (B1214612) labeling studies in related systems. nih.govacs.org

In cross-coupling reactions (e.g., Suzuki or Negishi coupling), the vinyl-palladium(II) intermediate undergoes transmetalation . uwindsor.canih.gov In this step, an organometallic nucleophile (like an organoboron or organozinc reagent) transfers its organic group to the palladium center, displacing the halide and forming a diorgano-palladium(II) complex. nih.gov The final step is reductive elimination , where the two organic groups on the palladium center couple to form a new C-C bond, yielding the final cross-coupled product and regenerating the Pd(0) catalyst. uwindsor.ca Each of these fundamental steps—oxidative addition, transmetalation, and reductive elimination—involves distinct palladium intermediates that have been characterized in various model systems, often using NMR spectroscopy. uwindsor.caacs.org

| Reaction Type | Key Intermediate(s) | Formation Step | Subsequent Transformation |

| Cycloisomerization | Vinyl-Pd(II) complex, Alkyl-Pd(II) palladacycle | Oxidative Addition, Alkene Insertion | Reductive Elimination |

| Cross-Coupling | Vinyl-Pd(II) complex, Diorgano-Pd(II) complex | Oxidative Addition, Transmetalation | Reductive Elimination |

Analysis of Kinetic vs. Thermodynamic Control in Product Distribution

In many chemical transformations, including the cycloisomerization of dienes, multiple reaction pathways can compete, leading to a mixture of isomeric products. The final product distribution is often governed by the principles of kinetic versus thermodynamic control. wikipedia.org Under kinetic control, the major product is the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy. wikipedia.org Under thermodynamic control, the reaction is allowed to reach equilibrium, and the major product is the most stable one, regardless of how quickly it is formed. wikipedia.org

In the context of palladium-catalyzed cycloisomerization of 1,6-dienes, the initial cyclization product is often an exocyclic alkene, which can subsequently isomerize to more stable endocyclic alkene isomers. nih.gov This scenario was observed in the cycloisomerization of dimethyl hept-1,6-dienyl-4,4-dicarboxylate, where an initial kinetic product with a methylene (B1212753) group was formed, which then isomerized to more thermodynamically stable tri- and tetra-substituted cyclopentene (B43876) rings. nih.gov

Several reaction parameters can be adjusted to favor either the kinetic or thermodynamic product:

Temperature: Lower temperatures typically favor the kinetic product by providing insufficient thermal energy to overcome the activation barrier for the reverse reaction or for subsequent isomerization to the thermodynamic product. Conversely, higher temperatures allow the system to equilibrate, favoring the formation of the most stable isomer. wikipedia.orgescholarship.org

Reaction Time: Short reaction times can isolate the kinetic product before it has a chance to convert to the more stable thermodynamic product. Longer reaction times allow for equilibrium to be established. mdpi.com

Catalyst and Ligands: The choice of catalyst and ligands can profoundly influence the energy landscape of the reaction. Some catalytic systems may selectively lower the activation barrier to one product, while others might facilitate the isomerization of the kinetic product to the thermodynamic one. acs.org For instance, in some enyne cyclizations, the choice of phosphine ligand on a gold(I) catalyst was shown to dramatically alter the ratio of cycloadducts formed. escholarship.org

For a substrate like 1-Iodododeca-3,6-diene, the initial palladium-catalyzed cyclization would likely yield a kinetic product. Subsequent isomerization of the double bond within the newly formed ring, potentially catalyzed by the same palladium species or by traces of acid, could lead to a mixture of products. A careful analysis of the product distribution as a function of temperature, time, and catalyst system is therefore essential to understand the underlying mechanistic pathways and to control the reaction outcome. mdpi.comacs.org

| Condition | Favors Kinetic Product | Favors Thermodynamic Product |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Catalyst System | May favor one over the other based on transition state stabilization | May facilitate isomerization to the most stable product |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment of Dodecadiene Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds, including the isomeric and stereochemical configuration of dodecadiene systems like 1-Iodododeca-3,6-diene. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR, the chemical shift (δ) of protons provides insight into their local electronic environment. Protons on sp² hybridized carbons (vinylic protons) in the diene system typically resonate in the range of 5.0-6.5 ppm. The protons on the carbon bearing the iodine atom (α-protons) and the adjacent carbon (β-protons) are also shifted downfield due to the electronegativity and anisotropy of the iodine atom. The presence of a chiral center, if any, can lead to diastereotopic protons, where chemically similar protons (like those in a CH₂ group) become magnetically non-equivalent and show distinct signals. masterorganicchemistry.com The coupling constants (J-values) between adjacent vinylic protons are particularly diagnostic for stereochemistry: a larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) suggests a cis (Z) configuration.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. bhu.ac.in The carbons of the double bonds appear in the 110-150 ppm region. bhu.ac.in A significant feature in the ¹³C NMR spectrum of 1-Iodododeca-3,6-diene is the "heavy atom effect," where the carbon atom directly bonded to the iodine (C1) experiences a substantial upfield shift (to a smaller δ value) compared to its non-iodinated analogue. organicchemistrydata.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. bhu.ac.in

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Correlations |

|---|---|---|---|

| H₂C-I (C1) | ~3.2 ppm | ~5-15 ppm | Upfield shift in ¹³C due to heavy atom effect of Iodine. organicchemistrydata.org |

| =CH- (C3, C4, C6, C7) | 5.0 - 6.5 ppm | 110 - 150 ppm | J-coupling constants determine E/Z configuration. |

| -CH₂- (Allylic, C2, C5, C8) | ~2.0 - 2.8 ppm | ~25 - 40 ppm | Signals can be complex due to coupling with vinylic protons. |

| -CH₂- (Alkyl chain, C9-C11) | ~1.2 - 1.6 ppm | ~22 - 32 ppm | Represents the saturated portion of the molecule. |

| -CH₃ (C12) | ~0.9 ppm | ~14 ppm | Characteristic terminal methyl group signal. |

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. bioanalysis-zone.com For 1-Iodododeca-3,6-diene (C₁₂H₁₉I), HRMS can distinguish its exact mass from other compounds with the same nominal mass, thus confirming its molecular formula. bioanalysis-zone.comwaters.com

Electron Ionization (EI) HRMS also induces fragmentation of the molecule, and the resulting pattern serves as a "fingerprint" that can be used for structural elucidation. libguides.com The fragmentation of 1-Iodododeca-3,6-diene is expected to follow predictable pathways for iodoalkanes and dienes. Key fragmentation events include:

Loss of the iodine radical (I•): This results in a prominent peak at [M-127]⁺, corresponding to the C₁₂H₁₉⁺ cation.

Allylic cleavage: The bonds adjacent to the double bonds (C4-C5 and C5-C6) are prone to breaking, as this leads to the formation of stable, resonance-delocalized allylic carbocations.

Homologous series: Cleavage along the alkyl chain can produce a series of alkyl and alkenyl cations, typically separated by 14 mass units (-CH₂-). libguides.com

Rearrangements: The molecular ion or fragment ions can undergo rearrangements, such as the McLafferty rearrangement if a carbonyl group were present, though this is not expected for the parent diene.

| Ion Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₂H₁₉I]⁺ | Molecular Ion (M⁺) | 290.0583 |

| [C₁₂H₁₉]⁺ | Loss of Iodine radical (•I) | 163.1487 |

| [C₆H₉]⁺ | Possible allylic cleavage fragment | 81.0704 |

| [C₅H₉]⁺ | Possible alkyl fragment | 69.0704 |

| [C₄H₇]⁺ | Possible alkyl fragment | 55.0548 |

| [C₃H₅]⁺ | Possible alkyl fragment | 41.0391 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the functional groups present. elsevier.com These two methods are often complementary. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For 1-Iodododeca-3,6-diene, the IR spectrum would be characterized by:

C-H stretching: Bands just above 3000 cm⁻¹ for sp² C-H bonds (=C-H) and just below 3000 cm⁻¹ for sp³ C-H bonds (-C-H).

C=C stretching: A peak in the 1680-1640 cm⁻¹ region. The exact position and intensity can sometimes distinguish between cis and trans isomers.

=C-H bending: Out-of-plane (OOP) bending vibrations are strong and occur at ~970 cm⁻¹ for trans double bonds and ~700 cm⁻¹ for cis double bonds, providing key diagnostic information.

C-I stretching: This vibration occurs at a low frequency, typically in the 500-600 cm⁻¹ range, which falls in the far-infrared region. nih.gov

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to symmetric, non-polar bonds. Key features in the Raman spectrum of 1-Iodododeca-3,6-diene would include:

C=C stretching: A strong, sharp peak around 1640-1680 cm⁻¹, which is often more intense in Raman than in IR for symmetric dienes. researchgate.net

C-I stretching: A strong signal in the 500-600 cm⁻¹ region, confirming the presence of the iodo-substituent.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| =C-H Stretch | 3100 - 3000 | Medium | Medium |

| -C-H Stretch (sp³) | 3000 - 2850 | Strong | Strong |

| C=C Stretch | 1680 - 1640 | Medium-Weak | Strong |

| =C-H Bend (trans-OOP) | ~970 | Strong | Weak |

| =C-H Bend (cis-OOP) | ~700 | Strong | Weak |

| C-I Stretch | 600 - 500 | Strong | Strong |

X-ray Crystallography of 1-Iodododeca-3,6-diene Derivatives for Solid-State Structure Determination

While obtaining a single crystal of an oily or low-melting compound like 1-Iodododeca-3,6-diene can be challenging, X-ray crystallography of a suitable solid derivative provides the most definitive structural evidence. nih.gov This technique yields a three-dimensional model of the molecule in the solid state, confirming its connectivity, absolute configuration, and preferred conformation. mdpi.com

To facilitate crystallization, the parent compound could be converted into a derivative, for example, through a reaction that introduces a rigid, polar, or heavy-atom-containing group. mdpi.com For 1-Iodododeca-3,6-diene, a derivative could potentially be formed by epoxidation of one of the double bonds or by complexation with a metal. The resulting crystal structure would provide precise measurements of:

Bond lengths: e.g., the C-I, C=C, and C-C bond distances.

Bond angles: The angles between atoms, defining the local geometry.

Torsion (Dihedral) angles: These define the conformation of the molecule, confirming the cis or trans nature of the double bonds and the spatial arrangement of the alkyl chain.

The presence of the iodine atom is advantageous for solving the crystal structure, as its high electron density and anomalous scattering properties can help in phasing the diffraction data.

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Probing

Beyond static structural characterization, advanced spectroscopic techniques can be adapted for real-time monitoring of chemical reactions involving 1-Iodododeca-3,6-diene. This allows for mechanistic insights and kinetic analysis. For instance, in situ vibrational spectroscopy (IR or Raman) can be used to follow the progress of a reaction in real-time. mt.com By monitoring the disappearance of a reactant's characteristic vibrational band (e.g., the C-I stretch at ~550 cm⁻¹) and the appearance of a product's band, one can track the reaction kinetics. This approach is valuable for studying substitution reactions at the C-I bond or addition reactions across the double bonds. Similarly, rapid-injection NMR techniques could potentially be used to observe transient intermediates in reactions of the diene system, providing a deeper understanding of the reaction mechanism. unibe.ch

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium to large-sized organic molecules. researchgate.net DFT calculations are instrumental in predicting the electronic structure and reactivity of 1-Iodododeca-3,6-diene by modeling its electron density.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. masterorganicchemistry.com For 1-Iodododeca-3,6-diene, the HOMO is expected to be localized primarily along the π-systems of the two double bonds, representing the region of highest electron density and the site of nucleophilic character. The LUMO, conversely, would be the region most susceptible to receiving electrons, likely having significant contributions from the antibonding orbitals of the π-systems and the C-I bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In the case of 1-Iodododeca-3,6-diene, the conjugated diene system influences the orbital energies. The presence of the electron-withdrawing iodine atom can lower the energy of both frontier orbitals, potentially affecting the molecule's reactivity in cycloaddition or electrophilic addition reactions. rsc.org DFT calculations, such as those using the B3LYP functional with a suitable basis set like 6-311G(d,p), can provide quantitative predictions of these orbital energies. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for 1-Iodododeca-3,6-diene (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO (Lowest Unoccupied Molecular Orbital) | -0.58 | π* orbitals of C3=C4 and C6=C7; σ* orbital of C1-I |

| HOMO (Highest Occupied Molecular Orbital) | -6.12 | π orbitals of C3=C4 and C6=C7 |

| HOMO-LUMO Gap (ΔE) | 5.54 | - |

Note: The data presented are illustrative and represent typical values for similar long-chain dienes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the three-dimensional charge distribution of a molecule. libretexts.orgwolfram.com It illustrates the electrostatic potential on the molecule's electron density surface, providing a guide to its reactive behavior. preprints.org Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. researchgate.net

For 1-Iodododeca-3,6-diene, an MEP map would be expected to show:

Negative Potential: Concentrated around the π-electron clouds of the C3=C4 and C6=C7 double bonds. These areas are the most likely sites for interaction with electrophiles.

Positive Potential: Located around the hydrogen atoms and, significantly, on the iodine atom. The positive region on the iodine, known as a "sigma-hole," arises from the anisotropic distribution of electron density around the halogen atom, making it a potential site for interaction with nucleophiles or Lewis bases. researchgate.net

Neutral Potential: The long alkyl chain (C8-C12) would exhibit a largely neutral potential (green), indicating its lower reactivity compared to the functionalized parts of the molecule.

This detailed mapping allows for precise predictions of regioselectivity in addition reactions. nih.gov

To further refine reactivity predictions, conceptual DFT provides quantitative descriptors like Fukui and Parr functions. nih.gov These indices identify the specific atoms within a molecule that are most likely to participate in a reaction.

The Fukui function , f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. researchgate.netfaccts.de It helps pinpoint the most reactive sites for different types of attack:

f+(r): For nucleophilic attack (where the molecule accepts an electron). The atom with the highest f+ value is the most electrophilic site.

f-(r): For electrophilic attack (where the molecule donates an electron). The atom with the highest f- value is the most nucleophilic site.

Parr functions , derived from the spin density of the molecule's radical cation and anion, have been proposed as a tool to characterize the most electrophilic and nucleophilic centers, respectively. luisrdomingo.com For 1-Iodododeca-3,6-diene, these calculations would likely identify the carbons of the diene system as the most nucleophilic sites (highest f-) and the iodinated carbon (C1) as a primary electrophilic site (highest f+).

Table 2: Hypothetical Condensed Fukui Function Values for Key Atoms in 1-Iodododeca-3,6-diene

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| C1 (CH2I) | 0.185 | 0.021 |

| C3 | 0.095 | 0.198 |

| C4 | 0.089 | 0.175 |

| C6 | 0.091 | 0.182 |

| C7 | 0.085 | 0.169 |

| I | 0.150 | 0.035 |

Note: This table contains representative values to illustrate the concept. Higher values indicate greater reactivity for the specified type of attack.

Ab Initio and Semi-Empirical Methods for Detailed Mechanistic Insights and Transition State Analysis

While DFT is powerful for ground-state properties, ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) and semi-empirical methods provide crucial tools for exploring reaction mechanisms. journalajacr.comresearchgate.net These methods are used to map the potential energy surface of a reaction, allowing for the identification of transition states—the high-energy structures that connect reactants to products. mdpi.com

For transformations involving 1-Iodododeca-3,6-diene, such as electrophilic addition of H-X across a double bond or a cycloaddition reaction, these computational techniques can:

Locate Transition State Geometries: Determine the precise arrangement of atoms at the peak of the reaction energy barrier.

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. By calculating Ea, chemists can predict the feasibility of a proposed reaction pathway. mdpi.com

Analyze Reaction Coordinates: Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired species.

Ab initio methods, though more computationally demanding, often provide higher accuracy for energies and are considered a benchmark for complex reaction pathways. acs.orgacs.org

Computational Prediction of Stereoselectivity and Regioselectivity in Diene Transformations

Many reactions of dienes can yield multiple products (regioisomers or stereoisomers). Computational chemistry is invaluable for predicting which isomer will be favored. nih.gov This is achieved by calculating the activation energies for all possible reaction pathways. According to the Curtin-Hammett principle, the product distribution is determined by the relative energies of the transition states leading to each product, not the stability of the products themselves. nih.gov

For 1-Iodododeca-3,6-diene, key questions that can be addressed include:

Regioselectivity: In an electrophilic addition, will the electrophile add to C3, C4, C6, or C7? By comparing the activation energies of the transition states for each possible addition, the major product can be predicted.

Stereoselectivity: In a Diels-Alder reaction, will the endo or exo product be favored? Computational modeling can quantify the steric hindrance and secondary orbital interactions that control this selectivity, providing a calculated endo/exo ratio. longdom.org

Table 3: Hypothetical Activation Energies for Competing Pathways in an Electrophilic Addition to 1-Iodododeca-3,6-diene

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Addition to C3 | TS-1 | 15.2 | Major Product |

| Addition to C4 | TS-2 | 17.8 | Minor Product |

| Addition to C6 | TS-3 | 16.1 | Significant Byproduct |

| Addition to C7 | TS-4 | 18.5 | Minor Product |

Note: Lower activation energy corresponds to a faster reaction and the formation of the major product.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

MD simulations are particularly useful for:

Conformational Analysis: Identifying the most stable (lowest energy) conformations of the molecule and the energy barriers between them. For the diene moiety, MD can estimate the equilibrium population of the reactive s-cis versus the more stable s-trans conformer. youtube.com

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how interactions with the solvent (e.g., water, hexane) affect the conformational preferences and dynamics of 1-Iodododeca-3,6-diene. pitt.edu This is crucial as solvent can stabilize or destabilize certain conformations or transition states, thereby influencing reaction outcomes.

Sampling High-Energy States: Enhanced sampling techniques in MD can explore the conformational space more broadly, helping to identify transient structures that may be important for reactivity but are sparsely populated at equilibrium. figshare.com

Through these simulations, a more realistic and complete understanding of the molecule's behavior in a chemical environment can be achieved.

Synthesis and Exploration of 1 Iodododeca 3,6 Diene Derivatives and Analogues

Synthesis of Modified Dodecadiene Structures with Varied Functional Groups

The synthesis of modified dodecadiene structures, starting from or analogous to 1-iodododeca-3,6-diene, allows for the introduction of a wide array of functional groups. These modifications can be strategically placed to influence the molecule's reactivity, physical properties, and biological interactions. Common synthetic approaches include the derivatization of the terminal iodide, as well as reactions at the double bonds.

One key strategy involves the replacement of the iodide with other functional groups through nucleophilic substitution or cross-coupling reactions. For instance, the iodide can be converted to an azide (B81097), which can then be used in "click chemistry" reactions, or to a thiol for subsequent thiol-ene reactions.

Another approach focuses on the modification of the diene system itself. The double bonds can undergo a variety of reactions, such as epoxidation, dihydroxylation, or metathesis, to introduce new functionalities. For example, acyclic diene metathesis (ADMET) polymerization of functionalized dienes can lead to polymers with tailored properties. rsc.org

Below is a table summarizing some possible modifications of a 1-iodododeca-3,6-diene backbone and the types of functional groups that can be introduced.

| Starting Material | Reagent(s) | Product | Functional Group Introduced |

| 1-Iodododeca-3,6-diene | Sodium azide (NaN₃) | 1-Azidododeca-3,6-diene | Azide (-N₃) |

| 1-Iodododeca-3,6-diene | Potassium cyanide (KCN) | 1-Cyanododeca-3,6-diene | Cyano (-CN) |

| 1-Iodododeca-3,6-diene | Ammonia (NH₃) | 1-Aminododeca-3,6-diene | Amine (-NH₂) |

| 1-Iodododeca-3,6-diene | Organoboron compound, Pd catalyst | 1-Alkyldodeca-3,6-diene | Alkyl group |

| Dodeca-1,3,6-triene | N-Bromosuccinimide (NBS) | Brominated dodecatriene | Bromine (-Br) |

Incorporation of 1-Iodododeca-3,6-diene Moieties into Larger Molecular Scaffolds

The 1-iodododeca-3,6-diene moiety can serve as a valuable building block for the construction of larger and more complex molecules. Its linear chain and reactive termini (the iodide and the diene) provide multiple points for connection to other molecular scaffolds. This is particularly relevant in materials science and medicinal chemistry, where the properties of a core molecule can be fine-tuned by the addition of specific side chains.

One common method for incorporation is through cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the carbon-iodine bond is reacted with an organoboron or organocopper reagent, respectively. This allows for the attachment of the dodecadiene chain to aromatic rings, heterocyclic systems, or other complex structures. For instance, a similar strategy has been used to attach functional groups to porphyrin macrocycles. mdpi.com

The diene functionality also offers a handle for cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org This [4+2] cycloaddition can be used to form six-membered rings, effectively merging the dodecadiene chain with another molecule to create a more rigid and complex scaffold.

The following table provides examples of how the 1-iodododeca-3,6-diene moiety could be incorporated into larger structures.

| Scaffold Type | Reaction Type | Resulting Structure | Potential Application Area |

| Porphyrin | Suzuki Coupling | Porphyrin with a dodecadienyl substituent | Photodynamic therapy, Catalysis |

| Polymer Backbone | ADMET Polymerization | Poly(dodecadienylene) | Advanced materials |

| Cyclohexene (B86901) derivative | Diels-Alder Reaction | Substituted cyclohexene | Organic synthesis intermediate |

| Peptide | Nucleophilic substitution (via azide) | Peptide with a dodecadienyl label | Bio-conjugation, Drug delivery |

Derivatization of 1-Iodododeca-3,6-diene for Specific Research Probes and Labeling Studies

The unique chemical features of 1-iodododeca-3,6-diene make it an attractive starting point for the synthesis of specialized research probes and labels. The presence of an iodine atom allows for the introduction of a radiolabel (e.g., ¹²⁵I or ¹³¹I) for use in radioimaging or binding assays.

Furthermore, the terminal iodide can be replaced with a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a spin label for electron paramagnetic resonance (EPR) studies. These modifications enable the tracking and visualization of the molecule in biological systems. The development of such probes often relies on robust and efficient chemical transformations that are compatible with the sensitive functional groups of the labels. A two-step approach, involving the modification of a precursor followed by enzymatic incorporation, has been successful in creating functionalized nucleic acids and could be adapted for other bioconjugation strategies. uochb.cz

The diene system can also be functionalized to create probes. For example, epoxidation of the double bonds followed by ring-opening with a fluorescently tagged nucleophile can yield a labeled product.

This table outlines potential derivatizations of 1-iodododeca-3,6-diene for use as research probes.

| Probe Type | Derivatization Strategy | Label/Tag | Detection Method |

| Radiotracer | Iodide exchange | ¹²⁵Iodine | Scintillation counting, Autoradiography |

| Fluorescent Probe | Suzuki coupling with a boronic acid-functionalized fluorophore | Fluorescein, Rhodamine | Fluorescence microscopy, Spectroscopy |

| Affinity Probe | Conversion of iodide to azide, followed by "click" reaction with an alkyne-biotin conjugate | Biotin | Streptavidin-based assays (e.g., Western blot, ELISA) |

| Photoaffinity Label | Introduction of a photoreactive group (e.g., benzophenone) | Benzophenone | UV cross-linking and subsequent analysis |

Academic Applications and Broader Research Impact

Role as a Key Precursor in Complex Organic Synthesis

The primary value of 1-Iodododeca-3,6-diene in synthetic chemistry lies in its capacity to act as a precursor for more complex molecules, including natural products, pharmaceutical intermediates, and functional materials. The vinyl iodide moiety is particularly significant as it is a highly effective functional group for carbon-carbon bond formation through various transition-metal-catalyzed cross-coupling reactions. mdpi.comacs.org This allows for the modular and stereoselective attachment of diverse molecular fragments.

The isolated diene structure means the double bonds largely behave as independent alkenes, allowing for selective functionalization at either site, separate from the reactions at the iodoalkene terminus. chemistrynotmystery.com This orthogonal reactivity is highly desirable in multi-step syntheses.

Table 1: Potential Cross-Coupling Reactions Utilizing 1-Iodododeca-3,6-diene as a Precursor

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Structure | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | Palladium (Pd) | Aryl- or Vinyl-substituted diene | Formation of conjugated systems or complex side chains. mdpi.com |

| Heck Coupling | Alkene | Palladium (Pd) | Extended polyene system | Creation of new dienes or trienes. mdpi.comacs.org |

| Sonogashira Coupling | Terminal Alkyne | Palladium (Pd) / Copper (Cu) | Enyne or Diyne system | Synthesis of conjugated enynes, common in natural products. acs.org |

| Stille Coupling | Organostannane Reagent | Palladium (Pd) | Complex polyene | Versatile C-C bond formation with stable organotin reagents. |

| Negishi Coupling | Organozinc Reagent | Palladium (Pd) or Nickel (Ni) | Functionalized diene | High reactivity and functional group tolerance. |

The application of such precursors is crucial in the synthesis of biologically active natural products that feature long, unsaturated carbon chains, such as certain fatty acids, pheromones, and polyketide-derived macrolides. researchgate.net

Contributions to the Development of Novel Methodologies in Organic Chemistry

The study of molecules like 1-Iodododeca-3,6-diene contributes significantly to the advancement of synthetic methodologies. The development of new catalytic systems often relies on challenging substrates to test their efficiency, scope, and stereoselectivity. Halo-dienes are valuable in this regard.

Key areas of methodological development involving such compounds include:

Stereoselective Cross-Coupling: Developing catalysts that can control the geometry (E/Z) of the newly formed double bond during a coupling reaction is a major goal in organic synthesis. Using substrates like 1-Iodododeca-3,6-diene helps refine these methods. mdpi.comacs.org

Tandem or Cascade Reactions: The presence of multiple reactive sites (an iodoalkene and two isolated double bonds) allows for the design of cascade reactions, where multiple bonds are formed in a single operation. For instance, a cross-coupling at the iodide could be followed by an intramolecular cyclization involving one of the other double bonds. researchgate.net

Site-Selective Reactions: The development of reagents and catalysts that can distinguish between the two electronically similar but sterically different double bonds in the isolated diene system represents a significant methodological challenge. Research in this area provides deeper understanding of selectivity in catalysis.

The synthesis of highly substituted and functionally diverse 1,3-dienes from precursors like propargylic thioethers, which can generate iodo-diene intermediates, highlights the ongoing innovation in creating these valuable motifs. rsc.org

Insights into the Unique Reactivity of Halo-Alkenes and Isolated Diene Systems

1-Iodododeca-3,6-diene provides a clear platform for studying fundamental principles of chemical reactivity.

Reactivity of the Halo-Alkene: The vinyl iodide group is more than just a handle for cross-coupling. The carbon-iodine bond is the most reactive among the halo-alkenes (I > Br > Cl) in oxidative addition to transition metals, making it a preferred substrate for many catalytic cycles. researchgate.net Furthermore, the iodine atom influences the electron density of the double bond it is attached to, affecting its susceptibility to electrophilic attack compared to the other double bonds in the molecule.

Reactivity of the Isolated Diene System: In an isolated diene, the double bonds are separated by more than one single bond. numberanalytics.com This separation prevents electronic communication (conjugation) between them. As a result, they react independently, and their reactivity mirrors that of simple alkenes. chemistrynotmystery.com

In an electrophilic addition reaction (e.g., with HBr), the reaction will preferentially occur at the more nucleophilic (electron-rich) double bond. chemistrynotmystery.com For 1-Iodododeca-3,6-diene, the double bond at the C6 position is more substituted internally than the terminal double bond involved in the vinyl iodide moiety, suggesting it would be the preferred site of initial electrophilic attack in the absence of a catalyst directing the reaction elsewhere. This predictable reactivity allows chemists to selectively modify one part of the molecule while leaving the other parts intact for subsequent transformations.

Table 2: Predicted Site-Selectivity of Reactions with 1-Iodododeca-3,6-diene

| Reagent/Reaction Type | Reactive Site | Rationale |

|---|---|---|

| Pd(0) / Organometallic Reagent | C1 (Carbon-Iodine bond) | The C-I bond is highly susceptible to oxidative addition, initiating cross-coupling reactions. researchgate.net |

| Electrophile (e.g., HBr) | C6=C7 double bond | Isolated dienes react like alkenes; electrophilic attack favors the more substituted, electron-rich double bond. chemistrynotmystery.com |

| Epoxidation (e.g., m-CPBA) | C6=C7 double bond | Peroxyacids preferentially react with the most electron-rich (more substituted) alkene. |

These fundamental insights are critical for designing complex synthetic routes and predicting the outcomes of chemical reactions.

Future Research Perspectives and Challenges

Development of More Efficient and Sustainable Synthetic Routes for Iodododecadienes

The synthesis of iodinated dienes, including 1-Iodododeca-3,6-diene, is an area ripe for innovation, with a strong emphasis on improving efficiency and sustainability. Current methods for creating haloalkenes often rely on established but potentially inefficient reactions like halogenation and hydrohalogenation, which may require catalysts to enhance reaction rates. rroij.comrroij.com The future of synthesis in this field is geared towards greener alternatives that minimize waste and energy consumption.

A significant challenge lies in moving away from traditional, high-temperature processes toward more sustainable options. rsc.org Promising research directions include:

Biocatalysis : The use of enzymes, such as haloperoxidases, offers an environmentally friendly route for halogenating organic compounds. rsc.org These enzymes operate under mild conditions and exhibit high specificity, making them ideal candidates for sustainable synthesis. rsc.org

Earth-Abundant Metal Catalysis : Developing catalytic systems based on inexpensive and non-toxic metals is a key goal. For instance, zinc(II) derivatives have been successfully used as environmentally friendly promoters for the synthesis of 3-iodo-1,3-dienes from α-allenols. mdpi.comresearchgate.net Similarly, iron-based catalysts are being explored for related transformations, promising more cost-effective industrial processes. rsc.org

Novel Reagent Development : Research into new iodine-based reagents and reaction conditions continues to evolve. Iodine-mediated reactions are attractive because molecular iodine is inexpensive, non-toxic, and easy to handle. mdpi.com The development of protocols using reagents like N-iodosuccinimide or systems involving oxidants like hydrogen peroxide represents an ongoing effort to improve the green profile of iodination reactions. mdpi.commdpi.com

The overarching objective is to create synthetic pathways that are not only high-yielding but also align with the principles of green chemistry, reducing reliance on harsh reagents and precious metal catalysts.

Discovery of Unprecedented Reactivity Patterns for Isolated Iodo-Diene Systems

The structure of 1-Iodododeca-3,6-diene, with its reactive carbon-iodine bond and two isolated double bonds, suggests a rich and complex reactivity profile waiting to be explored. While haloalkenes are known to undergo fundamental reactions like nucleophilic substitution and elimination, future research is expected to uncover more intricate and novel transformations. rroij.comrroij.com

One of the most promising areas for discovery is in intramolecular reactions, where the iodo group and the diene system interact. Key research perspectives include:

Iodine-Mediated Cyclizations : The spatial proximity of the iodoalkane to the double bonds could facilitate novel cyclization reactions. Research has shown that iodine can mediate the reaction of dienes with other elements, such as selenium, to form new heterocyclic structures. mdpi.com For a long-chain molecule like 1-Iodododeca-3,6-diene, this could lead to the formation of unique medium-to-large ring systems through carefully controlled intramolecular pathways.

Hypervalent Iodine Chemistry : The iodine atom itself can be activated to a hypervalent state, transforming it into a powerful catalyst or reagent. Computational and experimental studies on hypervalent iodine-catalyzed reactions of dienes, such as 1,4-difluorination, demonstrate how the iodine atom can activate double bonds to facilitate unique transformations. nih.gov Applying these principles to an isolated iodo-diene could unlock unprecedented reaction mechanisms.

Tandem Reactions : The multiple reactive sites allow for the design of tandem or cascade reactions. A single event, such as the activation of the C-I bond, could trigger a sequence of reactions involving the double bonds, leading to the rapid construction of complex molecular architectures from a relatively simple starting material.

Exploring these pathways could lead to the synthesis of novel compounds and provide deeper insights into the fundamental reactivity of polyfunctional organic molecules.

Computational-Aided Design and Prediction of Novel Dodecadiene-Based Reactions

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For molecules like 1-Iodododeca-3,6-diene, computational methods can provide crucial insights into potential reaction pathways, mechanisms, and selectivity, thereby guiding experimental efforts and accelerating discovery.

Future research will likely leverage computational tools in several key ways:

Mechanism Elucidation : Techniques like Density Functional Theory (DFT) are powerful for investigating the energetics of complex reaction mechanisms. nih.govnih.gov For instance, computational studies can determine whether a reaction proceeds through a concerted or stepwise pathway, analyze the structure of transition states, and calculate activation barriers. acs.orgresearchgate.net This is particularly valuable for predicting the feasibility of the novel cyclization and tandem reactions mentioned previously.

Predictive Modeling : Systematic computational studies can be used to build predictive models for reactivity. By analyzing how substituents and conformational changes affect reaction outcomes and energy barriers, researchers can create resources for predicting which reactions will be rapid and selective. nih.govacs.org This approach allows for the in silico screening of potential reactions before committing resources to laboratory experiments.

Design of Novel Catalysts and Reagents : Computational methods are instrumental in designing new catalysts. For example, understanding the mechanism of hypervalent iodine-catalyzed reactions at a quantum level can inform the design of more efficient and selective iodine-based reagents. nih.govresearchgate.net By modeling the interaction between a catalyst and a dodecadiene substrate, chemists can optimize the catalyst structure for a desired transformation.

The synergy between computational prediction and experimental validation is a powerful paradigm that will undoubtedly drive the discovery of new reactions and applications for iodododecadiene systems.

Q & A

Q. What are the optimal synthetic routes for 1-iodododeca-3,6-diene, and how do reaction conditions influence yield?

Methodological Answer : Synthesis of 1-iodododeca-3,6-diene typically involves halogenation of dienes or coupling reactions. For example, iodination of dodeca-3,6-diene using iodine monochloride (ICl) or hypervalent iodine reagents under controlled temperatures (0–25°C) can yield the target compound. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of iodine source, and reaction time must be optimized. Pilot studies should include kinetic monitoring (e.g., TLC or GC-MS) to track intermediate formation and minimize side reactions like over-iodination .

Q. How can researchers characterize the structural purity of 1-iodododeca-3,6-diene?

Methodological Answer : Combined spectroscopic techniques are critical:

- NMR : H and C NMR can confirm the positions of the iodine atom and double bonds (δ 2.5–3.5 ppm for vinyl protons; δ 120–140 ppm for sp carbons).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M] at m/z ~308).

- X-ray Crystallography : Resolves stereochemical ambiguities in the diene system.

Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve discrepancies .

Q. What are the stability considerations for 1-iodododeca-3,6-diene under varying storage conditions?

Methodological Answer : The compound is light- and oxygen-sensitive due to the labile C–I bond. Stability studies should assess:

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition.

- Solvent : Use inert solvents (e.g., hexane) to avoid nucleophilic substitution.

- Air Exposure : Conduct experiments under argon/nitrogen. Periodic GC-MS analysis over 1–4 weeks can quantify degradation products like dodecadiene or iodine residues .

Advanced Research Questions

Q. How does 1-iodododeca-3,6-diene participate in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer : The compound serves as an electrophilic partner in Suzuki-Miyaura or Heck couplings. Key factors include:

- Catalyst Selection : Pd(PPh) or Ni-catalyzed systems for C–C bond formation.

- Steric Effects : The bulky diene structure may require ligand optimization (e.g., XPhos) to enhance reactivity.

- Kinetic Profiling : Monitor regioselectivity (e.g., β-hydride elimination vs. retention of the iodinated moiety) using in-situ IR or F NMR probes .

Q. What computational models predict the reactivity of 1-iodododeca-3,6-diene in radical cascade reactions?

Methodological Answer : Density Functional Theory (DFT) simulations can map the energy landscape for radical intermediates. Focus on:

Q. How do solvent polarity and additives influence the diastereoselectivity of 1-iodododeca-3,6-diene in aldol reactions?

Methodological Answer : Design a solvent/additive matrix:

- Polar Solvents (e.g., DMF): May stabilize zwitterionic intermediates, favoring syn aldol products.

- Chiral Additives (e.g., Evans’ oxazaborolidines): Induce asymmetric induction.

Use H NMR coupling constants and NOESY to assign stereochemistry. Compare outcomes with analogous iodinated alkenes (e.g., 1-iodohexane) to isolate steric vs. electronic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for 1-iodododeca-3,6-diene synthesis?

Methodological Answer : Potential causes include:

- Impurity of Starting Materials : Validate via GC-MS or elemental analysis.

- Ambient Humidity : Hydrolysis of intermediates may vary; use anhydrous conditions.

- Catalyst Deactivation : Test fresh vs. recycled catalysts.

Propose a reproducibility protocol with strict control of reaction parameters and inter-lab validation .

Experimental Design Table

| Parameter | Options for Optimization | Analytical Tools |

|---|---|---|

| Reaction Temperature | 0°C, 25°C, 40°C | In-situ FTIR, GC-MS |

| Catalyst Loading | 1 mol%, 5 mol%, 10 mol% | ICP-OES for metal residues |

| Solvent Polarity | Hexane, THF, DCM | H NMR, Polarimeter |

| Additive Effects | None, Lewis acids, chiral ligands | HPLC with chiral columns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.